molecular formula C9H7ClN2O B475065 3-(chloromethyl)quinazolin-4(3H)-one CAS No. 99067-49-9

3-(chloromethyl)quinazolin-4(3H)-one

Cat. No.: B475065
CAS No.: 99067-49-9
M. Wt: 194.62g/mol
InChI Key: RXIWZRBBBSBWBG-UHFFFAOYSA-N
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Description

3-(chloromethyl)quinazolin-4(3H)-one is a synthetically valuable quinazolinone derivative. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, making it a key intermediate in pharmaceutical research . The reactive chloromethyl group at the N3 position provides a versatile handle for further chemical functionalization, allowing researchers to create a wide array of novel compounds for structure-activity relationship (SAR) studies . Quinazolinone derivatives have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities . Specifically, in anticancer research, some quinazolinone derivatives function as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic therapy . This compound serves as a crucial building block for the design and synthesis of such biologically active molecules. It is supplied as a high-purity solid for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIWZRBBBSBWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Profile of 3 Chloromethyl Quinazolin 4 3h One

While the isomer 2-(chloromethyl)-4(3H)-quinazolinone is a well-documented and common synthetic intermediate, specific literature on the synthesis and properties of 3-(chloromethyl)quinazolin-4(3H)-one is less prevalent. sigmaaldrich.comnih.gov However, its synthesis can be achieved through established methods for N-alkylation of the quinazolinone core.

A general and plausible synthetic route involves the reaction of the parent quinazolin-4(3H)-one with a suitable chloromethylating agent. This is typically an electrophilic reagent capable of introducing a -CH₂Cl group onto the nitrogen at position 3. The reaction proceeds via nucleophilic attack by the N3-H nitrogen of the quinazolinone onto the electrophilic carbon of the chloromethylating agent.

Plausible Synthetic Route:

Quinazolin-4(3H)-one + Chloromethylating Agent ➔ this compound

The reactivity of the N-H bond at position 3 makes it susceptible to substitution, a common strategy for producing 3-substituted quinazolinone derivatives. ijprajournal.comnih.gov

Chemical Properties and Reactivity

The chemical behavior of 3-(chloromethyl)quinazolin-4(3H)-one is dictated by its two primary functional components: the stable quinazolinone ring and the highly reactive chloromethyl group attached to the N3 position.

Quinazolinone Core : The fused aromatic system provides significant thermodynamic stability to the molecule. researchgate.net

N-Chloromethyl Group : This functional group is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) (-CH₂-) carbon highly electrophilic.

The principal reaction of this compound is nucleophilic substitution, where a wide range of nucleophiles can displace the chloride ion. This makes this compound a valuable electrophilic building block for covalently linking the "quinazolinone-3-methyl" moiety to other molecules.

General Reactivity:

This compound + Nucleophile ➔ 3-((nucleophile)methyl)quinazolin-4(3H)-one + Cl⁻

Spectroscopic Data

Specific, experimentally verified spectroscopic data for 3-(chloromethyl)quinazolin-4(3H)-one is not widely published. However, based on the known spectral characteristics of analogous 3-substituted and 2-substituted quinazolinones, a set of expected values can be predicted. nih.govorientjchem.org

TechniqueExpected Characteristics
¹H-NMR
  • Aromatic Protons (C5-H, C6-H, C7-H, C8-H): Multiplets in the range of δ 7.5-8.3 ppm.
  • C2-H Proton: A singlet around δ 8.0-8.5 ppm.
  • Chloromethyl Protons (-CH₂Cl): A distinct singlet expected around δ 5.5-6.0 ppm, shifted downfield due to the adjacent chlorine and nitrogen atoms.
  • ¹³C-NMR
  • Carbonyl Carbon (C4): A signal around δ 160-165 ppm.
  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.
  • Chloromethyl Carbon (-CH₂Cl): A signal in the range of δ 45-55 ppm.
  • IR Spectroscopy
  • C=O (Amide) Stretch: A strong absorption band around 1680-1700 cm⁻¹.
  • C=N Stretch: An absorption band around 1600-1620 cm⁻¹.
  • C-Cl Stretch: A characteristic absorption in the fingerprint region, typically 600-800 cm⁻¹.
  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
  • Mass Spectrometry (ESI-MS)Expected [M+H]⁺ ion at m/z ≈ 195.0, showing a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

    Applications in Chemical Synthesis

    Utilization as a Key Intermediate in Complex Molecule Construction

    The strategic placement of a reactive chloromethyl group at the N-3 position of the quinazolinone core renders this compound an excellent electrophilic partner for a variety of nucleophiles. This reactivity is fundamental to its role as a key intermediate in the assembly of more complex molecules. The carbon-chlorine bond is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functionalities at the N-3 position.

    One notable example of its application is in the synthesis of novel quinazolinone derivatives with potential pharmacological activities. For instance, the reaction of this compound with various primary and secondary amines can lead to a library of 3-(aminomethyl)quinazolin-4(3H)-ones. This straightforward alkylation reaction provides a modular approach to introduce a variety of substituents, which can be crucial for tuning the biological and physicochemical properties of the final compounds. dtic.millibretexts.orgyoutube.com

    A study on the synthesis of novel substituted 3-alkylamino quinazolin-4(3H)-one derivatives highlighted the formation of a related intermediate, {3-(2-aminoethyl)-2-(chloromethyl) quinazoline-4(3H)-one)}, which underscores the utility of the chloromethyl group in building more elaborate structures. researchgate.net Although this is a more complex derivative, the underlying principle of using the chloromethyl group as a handle for further functionalization remains the same.

    The following table illustrates the potential of this compound as a key intermediate by showcasing its hypothetical reactions with various nucleophiles to construct more complex molecular frameworks.

    Table 1: Potential Reactions of this compound with Various Nucleophiles

    NucleophileReagent ExampleProduct ClassPotential Application
    Primary AmineAniline3-(Arylaminomethyl)quinazolin-4(3H)-oneSynthesis of biologically active compounds
    Secondary AminePiperidine3-(Piperidin-1-ylmethyl)quinazolin-4(3H)-oneIntroduction of cyclic amine moieties
    ThiolThiophenol3-(Phenylthiomethyl)quinazolin-4(3H)-oneFormation of thioether linkages
    AlcoholMethanol3-(Methoxymethyl)quinazolin-4(3H)-oneIntroduction of alkoxy substituents
    Azide (B81097)Sodium Azide3-(Azidomethyl)quinazolin-4(3H)-onePrecursor for triazole synthesis via click chemistry

    Application in Divergent Synthesis Strategies

    Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a diverse set of compounds from a common intermediate. The reactive nature of this compound makes it an ideal starting point for such strategies. By carefully selecting the reaction conditions and the nucleophilic partners, a wide range of structurally distinct molecules can be accessed from this single precursor.

    The core principle of its application in divergent synthesis lies in the chemoselective transformation of the chloromethyl group. For example, reaction with a bifunctional nucleophile could lead to subsequent intramolecular cyclization, forming novel fused heterocyclic systems. Alternatively, a stepwise approach involving initial nucleophilic substitution followed by further modifications on the newly introduced substituent can generate a library of compounds with varying complexity and functionality.

    While direct and extensive literature on the use of this compound in divergent synthesis is limited, the known reactivity of the quinazolinone scaffold and N-alkylating agents provides a strong basis for its potential in this area. nih.govresearchgate.net The ability to introduce a wide variety of side chains at the N-3 position allows for the systematic exploration of the chemical space around the quinazolinone core, which is a key aspect of divergent synthesis aimed at discovering new bioactive molecules.

    Precursor for Scaffold Diversity-Oriented Synthesis

    Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules that can be used to probe biological systems and discover new therapeutic agents. The quinazolinone framework is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in numerous biologically active compounds. chemmethod.com this compound serves as an excellent precursor for DOS by enabling the rapid generation of libraries of quinazolinone derivatives with diverse substitution patterns.

    The chloromethyl group acts as a versatile handle for introducing a wide range of chemical functionalities. This allows for the creation of a library of compounds where the diversity element is systematically varied at the N-3 position. For instance, by employing a parallel synthesis approach, this compound can be reacted with a large array of amines, thiols, and other nucleophiles to quickly generate a significant number of distinct compounds.

    Furthermore, the introduced functionalities can themselves be reactive, allowing for subsequent diversification reactions. For example, an azide group introduced via substitution can be used in "click chemistry" reactions with a variety of alkynes to generate a library of triazole-containing quinazolinones. This multi-step diversification strategy can lead to a vast and structurally rich collection of molecules based on the quinazolinone scaffold. While specific examples for this compound are not extensively reported, the principles of DOS are well-aligned with its chemical properties.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

    ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the aliphatic protons of the chloromethyl group. The protons on the fused benzene (B151609) ring would typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). The two protons of the chloromethyl group (-CH₂Cl) attached to the N-3 position would likely present as a sharp singlet further upfield, a characteristic signal for such a functional group.

    ¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is expected to have a characteristic chemical shift in the range of δ 160-165 ppm. The carbons of the fused benzene ring would generate several signals in the aromatic region (δ 120-150 ppm), while the carbon of the chloromethyl group would appear at a higher field.

    Expected ¹H and ¹³C NMR Data

    Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
    Aromatic-H7.0 - 8.5 (m)120 - 150
    -CH₂Cl~5.0 (s)~45
    C=O-160 - 165
    C=N-~155

    Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

    Infrared (IR) Spectroscopy for Functional Group Analysis

    Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

    Key expected absorption bands include a strong peak for the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring, typically appearing around 1680-1660 cm⁻¹. The C=N stretching vibration of the imine group would likely be observed in the region of 1630-1600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration of the chloromethyl group would appear in the fingerprint region, generally between 800-600 cm⁻¹.

    Expected IR Absorption Bands

    Functional Group Expected Wavenumber (cm⁻¹) Intensity
    C=O (Amide)1680 - 1660Strong
    C=N (Imine)1630 - 1600Medium to Strong
    Aromatic C-H> 3000Medium to Weak
    C-Cl800 - 600Medium to Strong

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of the compound is C₉H₇ClN₂O, which corresponds to a molecular weight of approximately 194.62 g/mol .

    In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 (m/z 196) with an intensity of about one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for quinazolinones involve the loss of small molecules such as CO, HCN, and cleavage of the substituents. For this compound, a prominent fragment would likely result from the loss of the chloromethyl radical (•CH₂Cl).

    Expected Mass Spectrometry Data

    Ion m/z (for ³⁵Cl) Interpretation
    [M]⁺194Molecular Ion
    [M+2]⁺196Isotope peak due to ³⁷Cl
    [M-CH₂Cl]⁺145Loss of chloromethyl radical

    Elemental Analysis for Compositional Verification

    Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in this compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition is calculated from the molecular formula, C₉H₇ClN₂O. Experimental values that closely match the theoretical percentages provide strong evidence for the compound's purity and identity.

    Theoretical Elemental Composition of C₉H₇ClN₂O

    Element Percentage (%)
    Carbon (C)55.54
    Hydrogen (H)3.62
    Chlorine (Cl)18.21
    Nitrogen (N)14.39
    Oxygen (O)8.22

    X-ray Crystallography for Solid-State Structure Determination

    Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique can provide accurate bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

    Hypothetical Crystallographic Data Table

    Parameter Hypothetical Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)~17
    b (Å)~4
    c (Å)~17
    β (°)~91
    Z4

    Note: These values are hypothetical and based on data for a similar compound, 3-(4-Chlorophenyl)quinazolin-4(3H)-one. nd.edu

    Chromatographic Methods for Purity Assessment and Separation

    Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.

    Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The purity is indicated by the presence of a single spot.

    High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of this compound. A solution of the compound is injected into an HPLC system, and the retention time and peak area are recorded. A pure sample will ideally show a single sharp peak. Different column types (e.g., C18) and mobile phase compositions can be used to achieve optimal separation.

    Column Chromatography: This preparative technique is often employed for the purification of the synthesized compound on a larger scale. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted with a solvent or a solvent gradient. sapub.org

    Computational and Theoretical Investigations in Chemical Research

    Molecular Modeling and Conformational Analysis

    Molecular modeling of quinazolinone derivatives, including those with a chloromethyl group, helps in understanding their three-dimensional structure and conformational possibilities. For instance, the crystal structure analysis of a related compound, 3-(4-chlorophenyl)quinazolin-4(3H)-one, reveals that the quinazoline (B50416) unit is nearly planar. nih.gov The dihedral angle between the quinazoline ring system and the substituted phenyl ring is a critical parameter determined through these studies. nih.gov In the solid state, intermolecular hydrogen bonds often play a significant role in stabilizing the crystal lattice, forming distinct motifs. nih.gov

    Conformational analysis of the flexible chloromethyl group at the N3 position is essential to understand its spatial orientation relative to the rigid quinazolinone core. This analysis helps in predicting the most stable conformers and their energy barriers, which is crucial for understanding its interaction with biological targets.

    Electronic Structure Calculations and Quantum Chemical Properties

    Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate the electronic properties of quinazolinone derivatives. nih.gov These calculations provide valuable information about the distribution of electrons within the molecule and its reactivity.

    Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

    For quinazolinone derivatives, FMO analysis has been used to understand their electronic properties and potential for various applications. researchgate.net For instance, studies on related quinoline (B57606) derivatives have shown that the HOMO-LUMO energy gap can be tuned by different substituents. researchgate.net

    Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Quinoline Derivative. researchgate.net
    ParameterValue (eV)
    EHOMO-6.234
    ELUMO-0.620
    Energy Gap (ΔE)5.614

    The electrostatic potential surface (EPS) provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 3-(chloromethyl)quinazolin-4(3H)-one, the EPS would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms and the chloromethyl group would exhibit positive potential, marking them as potential sites for nucleophilic attack. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for understanding the molecule's behavior in biological systems.

    Reaction Mechanism Studies using Computational Chemistry

    Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of quinazolin-4(3H)-ones. mdpi.com These studies can provide detailed information about the reaction pathways, transition states, and energy barriers involved.

    The synthesis of 2-chloromethyl-4(3H)-quinazolinones can be achieved through a one-step process from o-anthranilic acids. nih.govresearchgate.net Computational studies can model the reaction pathway, identifying the key intermediates and transition states. For example, the cyclization of the intermediate formed from anthranilic acid and chloroacetyl chloride to the benzoxazinone, followed by reaction with an amine, can be computationally investigated. nih.gov Understanding the structure and energy of the transition states allows for the prediction of reaction rates and the optimization of reaction conditions.

    Molecular Docking Studies on General Chemical Interactions and Binding Modes

    Computational and theoretical investigations, particularly molecular docking studies, have become indispensable tools in medicinal chemistry for elucidating the potential interactions between a ligand and a target receptor at the molecular level. For quinazolinone derivatives, including this compound, these studies provide critical insights into their binding modes and the nature of their chemical interactions with biological macromolecules. This understanding is fundamental to rational drug design and the optimization of lead compounds.

    Molecular docking simulations for the quinazolin-4(3H)-one scaffold consistently reveal its ability to fit into the binding pockets of various enzymes and receptors, a characteristic attributed to its rigid bicyclic structure and the presence of key functional groups capable of forming diverse non-covalent interactions. These interactions are crucial for the stable binding and potential biological activity of these compounds.

    Detailed research findings from molecular docking studies on quinazolinone derivatives, which share the core structure of this compound, have identified several key types of interactions:

    Hydrogen Bonding: The carbonyl group at position 4 and the nitrogen atom at position 1 of the quinazolinone ring are frequently observed to act as hydrogen bond acceptors. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR), the carbonyl oxygen of the quinazolinone ring has been shown to form a crucial hydrogen bond with the backbone amide of key amino acid residues. nih.govnih.gov Similarly, the nitrogen atom can participate in hydrogen bonding, further anchoring the ligand within the active site. nih.gov

    Pi-Interactions: The aromatic nature of the quinazolinone ring system allows for various π-interactions, including π-π stacking, π-sigma, and π-alkyl interactions. nih.govnih.gov These interactions often occur with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, or with aliphatic residues like leucine, valine, and alanine, contributing significantly to the binding energy. nih.govnih.gov In the context of EGFR, π-π interactions between the quinazoline moiety and residues like Leu 694, Leu 820, and Ala 719 have been noted. nih.gov

    In a study involving a closely related intermediate, {3-(2-aminoethyl)-2-(chloromethyl) quinazoline-4(3H)-one)}, molecular docking was used to calculate binding energy and RMSD values with respect to ligand-receptor interactions. researchgate.net While specific details of the interactions for this particular intermediate are part of a broader study, it highlights the application of these computational methods to molecules bearing the chloromethyl quinazolinone scaffold. researchgate.net

    The following table summarizes the general chemical interactions and binding modes of the quinazolinone scaffold as observed in various molecular docking studies.

    Interaction TypeKey Functional Group/MoietyInteracting Amino Acid Residues (Examples)Target Protein (Example)
    Hydrogen Bonding Carbonyl group (C4=O), Ring Nitrogen (N1)Thr 766, Met 793, Thr 790, Asn 433 nih.govnih.govnih.govEGFR, BRD4 nih.govnih.govnih.gov
    Hydrophobic Interactions Fused Benzene (B151609) RingGly 697, Met 769, Leu 768, Gln 767 nih.govEGFR nih.gov
    Pi-Pi Stacking Quinazolinone Ring SystemHis 84 nih.govCDK2 nih.gov
    Pi-Sigma Interactions Quinazolinone Ring, Phenyl RingLeu 820, Val 702 nih.govEGFR nih.gov
    Pi-Alkyl Interactions Quinazolinone Ring, Substituted GroupsAla 719, Leu 694, Phe 699, Val 702, Lys 721 nih.govEGFR nih.gov
    Pi-Anion Interactions Substituted GroupsAsp 831 nih.govEGFR nih.gov

    These computational findings underscore the versatility of the quinazolin-4(3H)-one scaffold in interacting with diverse biological targets. The specific orientation and combination of these interactions are dictated by the substitution pattern on the core structure, which in the case of this compound, would be influenced by the presence of the chloromethyl group at the N3 position.

    Q & A

    Q. How can microwave irradiation optimize the synthesis of quinazolin-4(3H)-one derivatives?

    Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis achieved 89–92% yields in 10–15 minutes under microwave conditions, compared to 6–8 hours for conventional methods . This is attributed to enhanced thermal efficiency and reduced side reactions.

    Q. What strategies mitigate limitations in traditional synthesis (e.g., metal catalysts, long reaction times)?

    • FeCl3-mediated reactions : Enable decarbonylative annulation using isatins and trifluoroacetimidoyl chlorides, avoiding heavy metal catalysts .
    • Solvent-free protocols : Improve atom economy and reduce purification steps (e.g., reactions with piperidine-4-one under heating) .
    • One-pot syntheses : Streamline multi-step processes, as seen in trifluoromethylated quinazolinone preparations using trifluoroacetic acid .

    Q. How do structural modifications at the 2- and 3-positions influence biological activity?

    • Antioxidant activity : Substituents like 4-methoxyphenyl or naphthalen-1-yl at the 6-position enhance radical scavenging (P < 0.5 in DPPH assays) .
    • Antimicrobial activity : Bromo- or chloro-substituted derivatives (e.g., 6-iodo-3-amantadinyl analogs) show potency against Gram-positive bacteria .
    • Antiproliferative effects : Indazole or triazole moieties at the 3-position improve activity against cancer cell lines .

    Q. How are in vitro assays designed to evaluate biological potential?

    • Antibacterial screening : Use agar diffusion or microdilution against panels of Gram-positive/negative bacteria .
    • Antioxidant assays : Employ DPPH radical scavenging or FRAP tests, with IC50 values calculated from dose-response curves .
    • Anticancer studies : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess viability reduction at varying concentrations .

    Q. What mechanistic insights explain the reactivity of 3-(chloromethyl)quinazolin-4(3H)-one in nucleophilic substitutions?

    The chloromethyl group (-CH2Cl) is highly electrophilic, facilitating SN2 reactions with amines, thiols, or alkoxides. For example, reactions with 4-aminotriazoles yield antimicrobial triazolylthiomethyl derivatives . Steric and electronic factors at the 2-position (e.g., trifluoromethoxy groups) further modulate reactivity .

    Data Contradictions and Resolution

    Q. Discrepancies in reported yields for similar synthetic routes—how to address them?

    Variations arise from reaction conditions (e.g., catalyst loading, temperature). For instance, trifluoromethylated quinazolinones synthesized via copper catalysis show yields ranging from 23% to 88% depending on substituent electronic effects . Systematic optimization (e.g., DOE studies) is recommended to identify critical parameters.

    Q. Conflicting biological activity data—how to validate structure-activity relationships (SAR)?

    SAR inconsistencies may stem from assay variability or impurity interference. For example, 3-amantadinyl derivatives with triazole moieties exhibited divergent antimicrobial activities due to substituent positioning . Cross-validation using orthogonal assays (e.g., MIC + time-kill curves) and high-purity compounds (≥95% by HPLC) is essential.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.